molecular formula C23H26N4O6S2 B2375335 Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361173-97-9

Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2375335
CAS No.: 361173-97-9
M. Wt: 518.6
InChI Key: CIXUUKOHSLFTAR-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-3-32-17-7-10-19-20(15-17)34-22(24-19)25-21(28)16-5-8-18(9-6-16)35(30,31)27-13-11-26(12-14-27)23(29)33-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXUUKOHSLFTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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